molecular formula C12H16O2 B3047119 3,3-Dimethyl-4-phenylbutanoic acid CAS No. 13540-66-4

3,3-Dimethyl-4-phenylbutanoic acid

Cat. No.: B3047119
CAS No.: 13540-66-4
M. Wt: 192.25 g/mol
InChI Key: GNOFKHUWYJOONC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-phenylbutanoic acid (C₁₂H₁₆O₂) is a branched-chain carboxylic acid featuring a phenyl group at the fourth carbon and two methyl groups at the third carbon.

Properties

IUPAC Name

3,3-dimethyl-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,9-11(13)14)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOFKHUWYJOONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311735
Record name 3,3-dimethyl-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13540-66-4
Record name NSC245095
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Record name 3,3-dimethyl-4-phenylbutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-4-phenylbutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-phenylbutanoic acid typically involves the alkylation of phenylacetic acid with isobutylene in the presence of a strong acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with phenylacetic acid to form the desired product. The reaction conditions generally include elevated temperatures and the use of a solvent such as dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,3-Dimethyl-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,3-dimethyl-4-phenylbutanoic acid with analogous compounds based on substituent patterns, physical properties, and functional group effects.

Substituent Effects on Physical Properties
Compound Name Substituents Melting Point (°C) Key Features Reference
This compound 3,3-dimethyl, 4-phenyl Not reported High steric hindrance; potential lipophilicity due to phenyl and methyl groups
4-(4-Methylphenyl)butanoic acid 4-methylphenyl Not reported Reduced steric bulk compared to dimethyl analog; increased solubility
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid 3-methyl, 4-fluoro-3-methylphenyl Not reported Fluorine enhances electronegativity; may improve metabolic stability
2,4-Dihydroxy-3,3-dimethyl-butanoic acid 2,4-dihydroxy, 3,3-dimethyl Not reported Hydroxyl groups increase polarity; potential for hydrogen bonding

Key Observations :

  • The 3,3-dimethyl group in the target compound introduces significant steric hindrance, likely reducing reactivity at the β-carbon compared to non-branched analogs .
  • Fluorine substitution (e.g., in 3-(4-fluoro-3-methylphenyl)-3-methylbutanoic acid) may enhance bioavailability and resistance to enzymatic degradation compared to non-halogenated analogs .
Functional Group Modifications
Compound Name Functional Modifications Biological/Industrial Relevance Reference
This compound Carboxylic acid + branched alkyl chain Potential intermediate for lipophilic APIs
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) Propenoic acid + catechol group Antioxidant properties; food/cosmetic applications
3-Amino-4-phenylbutanoic acid Amino group at C3 Peptide mimetics; chiral building block
3-(1H-Benzimidazol-2-yl)-4-(substituted phenylamino)butanoic acids Benzimidazole + phenylamino groups Antimicrobial activity (e.g., derivatives in )

Key Observations :

  • The absence of polar groups (e.g., hydroxyl or amino) in this compound limits its water solubility but enhances compatibility with lipid-based systems .
  • Benzimidazole derivatives (e.g., compounds 3a–3c from ) demonstrate how aromatic heterocycles can augment biological activity, a feature absent in the target compound.

Biological Activity

3,3-Dimethyl-4-phenylbutanoic acid (often abbreviated as DMPBA) is an organic compound with significant potential in various biological applications. Its unique structure, featuring a phenyl group and two methyl groups on a butanoic acid backbone, allows it to interact with biological systems in distinctive ways. This article explores the biological activity of DMPBA through a detailed examination of its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆O₂
  • IUPAC Name : this compound
  • Structural Features :
    • A butanoic acid core
    • Two methyl groups at the third carbon
    • A phenyl group at the fourth carbon

The biological activity of DMPBA is primarily attributed to its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the phenyl group may participate in π-π interactions, modulating the compound's activity further. The compound has been studied for its potential effects on enzyme modulation and receptor binding, leading to alterations in cellular processes.

1. Antioxidant Properties

DMPBA has been shown to exhibit antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting against cellular damage that can lead to various diseases.

2. Anti-inflammatory Effects

Research indicates that DMPBA may possess anti-inflammatory properties. It has been investigated for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

3. Neuroprotective Effects

Studies suggest that DMPBA may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to stabilize proteins and reduce endoplasmic reticulum stress could contribute to its protective role in neuronal cells.

Case Study 1: Hepatitis C Virus (HCV) Replication

A study explored the effects of 4-phenylbutyric acid (4-PBA), a structural analog of DMPBA, on HCV replication. The results indicated that 4-PBA could suppress HCV replication by inducing hepcidin expression and modulating immune responses. While this study focused on 4-PBA, it provides insights into the potential antiviral properties of compounds structurally related to DMPBA .

Case Study 2: Protein Misfolding Disorders

DMPBA's structural similarity to other compounds known for their chaperone-like effects suggests potential applications in treating protein misfolding disorders. Research on related compounds has demonstrated their ability to stabilize misfolded proteins and enhance their trafficking to correct cellular locations . Such findings imply that DMPBA might offer similar therapeutic avenues.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
4-Phenylbutyric Acid (4-PBA)HighAntiviral, anti-inflammatory
3,3-Dimethylbutyric AcidModerateLimited studies on biological activity
Phenylbutyric AcidModerateKnown for anti-inflammatory properties

Future Directions in Research

The biological activity of DMPBA warrants further investigation across various domains:

  • Pharmaceutical Development : Exploring DMPBA as a precursor for drug development targeting inflammation and neuroprotection.
  • Mechanistic Studies : Detailed studies on its interaction with specific enzymes or receptors could reveal novel therapeutic targets.
  • Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of DMPBA in human subjects suffering from diseases related to oxidative stress and inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.